

# Application Note: Quantification of Isbufylline using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Isbufylline*

Cat. No.: *B1216222*

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## Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Isbufylline**. **Isbufylline**, a xanthine derivative with bronchodilator properties, requires precise analytical methods for quality control and research purposes.[1] The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for the quantification of **Isbufylline** in bulk drug substance and pharmaceutical formulations. This document provides comprehensive experimental protocols, system suitability parameters, and method validation guidelines.

## Introduction

**Isbufylline**, chemically known as 1,3-dimethyl-7-isobutyl xanthine, is an active pharmaceutical ingredient (API) investigated for its antibronchospastic properties.[1] Ensuring the purity, potency, and quality of **Isbufylline** in pharmaceutical products is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances. This application note presents a specific, accurate, and precise HPLC method for the quantification of **Isbufylline**.

## Experimental

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions have been optimized for the analysis of **Isbufylline**.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Methanol : Water : Acetic Acid (60:39:1, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	274 nm
Column Temperature	Ambient (~25 °C)
Run Time	Approximately 10 minutes

## Reagents and Standards

- **Isbufylline** Reference Standard: USP or equivalent grade.
- Methanol: HPLC grade.
- Water: HPLC grade or Milli-Q water.
- Glacial Acetic Acid: Analytical reagent grade.

## Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **Isbufylline** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 10-

100 µg/mL.

## Sample Preparation

- Bulk Drug: Accurately weigh approximately 100 mg of the **Isbufylline** bulk drug, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. Further dilute to a final concentration within the calibration range.
- Pharmaceutical Formulation (e.g., Tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to 100 mg of **Isbufylline** and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
  - Dilute to volume with the mobile phase and mix well.
  - Filter the solution through a 0.45 µm syringe filter.
  - Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

## Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation Parameter	Acceptance Criteria
System Suitability	Tailing factor $\leq 2.0$ ; Theoretical plates $> 2000$ ; %RSD of peak areas $< 2.0\%$ for replicate injections.
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.999$ over the concentration range.
Accuracy (% Recovery)	98.0% - 102.0% for three concentration levels.
Precision (RSD)	Intraday and Interday RSD $\leq 2.0\%$ .
Specificity	No interference from placebo or excipients at the retention time of Isbufylline.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate $\pm 0.1$ mL/min, mobile phase composition $\pm 2\%$ ).

## Data Presentation

### System Suitability Results

Parameter	Result	Acceptance Criteria
Retention Time (min)	~ 5.5	Consistent
Tailing Factor	1.1	$\leq 2.0$
Theoretical Plates	$> 3000$	$> 2000$
%RSD (n=6)	0.8%	$< 2.0\%$

### Linearity Data

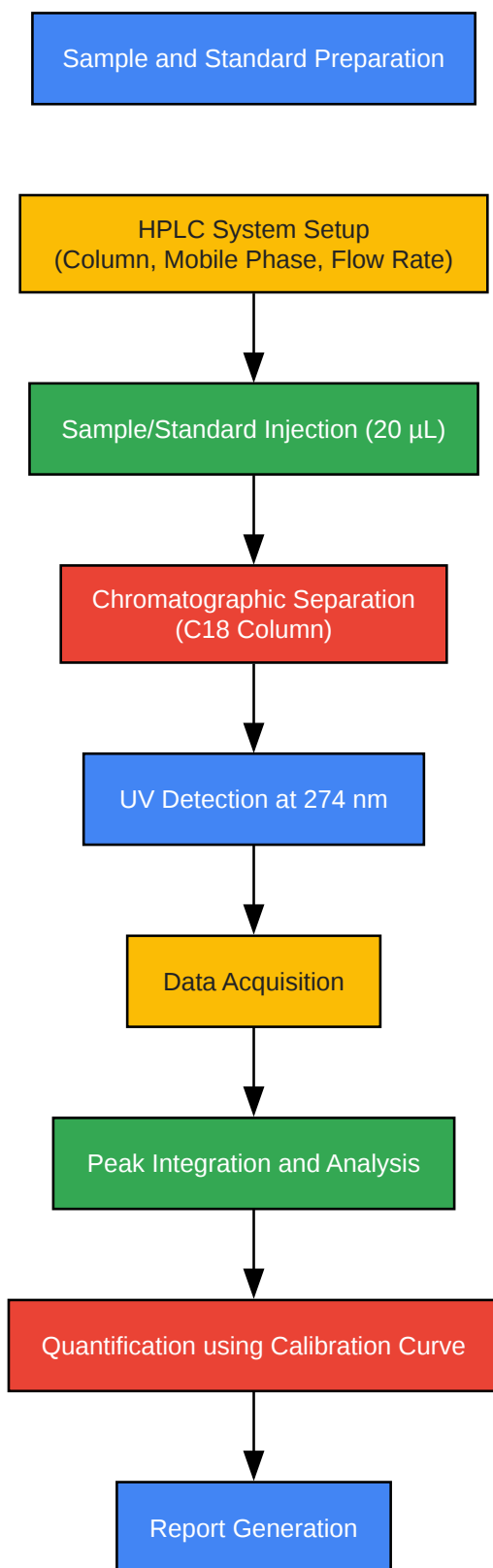
Concentration (µg/mL)	Peak Area (mAU*s)
10	[Insert Value]
25	[Insert Value]
50	[Insert Value]
75	[Insert Value]
100	[Insert Value]
Correlation Coefficient (r <sup>2</sup> )	≥ 0.999

## Accuracy (Recovery) Data

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery
80%	40	[Insert Value]	[Insert Value]
100%	50	[Insert Value]	[Insert Value]
120%	60	[Insert Value]	[Insert Value]
Average Recovery	98.0% - 102.0%		

## Experimental Workflow and Diagrams

The overall workflow for the quantification of **Isbufylline** using this HPLC method is depicted below.



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Caption: Experimental workflow for **Isbufylline** quantification by HPLC.

## Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **Isbufylline** in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis.

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## References

- 1. Physico-chemical properties of the new antibronchospastic agent isbufylline - PubMed [pubmed.ncbi.nlm.nih.gov]
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